molecular formula C12H21NO3 B1375618 Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 1204654-37-4

Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1375618
CAS No.: 1204654-37-4
M. Wt: 227.3 g/mol
InChI Key: AFMMHVFSLJYZKE-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with a ketone (oxo) group at the 4-position, methyl substituents at the 2- and 5-positions, and a tert-butyl ester moiety at the 1-position. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, due to its stereoelectronic properties and steric bulk from the tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions of these compounds with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. It is particularly useful in the synthesis of compounds with analgesic and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Piperidine vs. Pyrrolidine Derivatives

A key structural distinction lies in the ring size and substituent arrangement. For example:

Compound Ring Type Substituents Functional Groups Molecular Weight (g/mol)
Target compound (hypothetical) Piperidine 2,5-dimethyl; 4-oxo; 1-tert-butyl ester Piperidine, ketone, ester ~241.33 (calculated)
tert-Butyl pyrrolidine carboxylate Pyrrolidine 3-hydroxymethyl; 4-methoxyphenyl Pyrrolidine, ester, methoxy, alcohol 307.4
tert-Butyl phosphorane Phosphorane Imino groups; 2,4,6-tri-tert-butylphenyl Phosphorus center, imino ligands 418.63

Key Observations:

  • Ring Size Effects : Piperidine (6-membered) derivatives exhibit greater conformational flexibility compared to pyrrolidine (5-membered) analogs, influencing reactivity and interaction with biological targets .
  • The tert-butyl ester provides steric hindrance, reducing hydrolysis rates relative to less bulky esters (e.g., methyl or ethyl) .

Crystallographic and Stability Considerations

The tert-butyl group’s steric bulk often leads to distinct crystal packing patterns. For instance, the tert-butyl phosphorane compound () crystallizes as yellow prisms with well-defined anisotropic displacement parameters (Uiso), attributed to the rigidity imparted by the tert-butyl groups . Similarly, the target compound’s tert-butyl ester likely promotes ordered crystal lattices, though hydrogen bonding from the 4-oxo group may further stabilize the structure .

Biological Activity

Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C13_{13}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 1204654-37-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways through:

  • Inhibition of Enzymes : The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), which are crucial for cellular metabolism and signaling pathways. Inhibition of NAMPT can lead to decreased NAD+^+ levels, affecting energy metabolism and cellular processes.
  • Receptor Binding : this compound acts as a ligand for certain receptors, influencing their activity and downstream signaling.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in various cancer cells, leading to programmed cell death .

Analgesic and Anti-inflammatory Effects

The compound is being investigated for its analgesic and anti-inflammatory properties. It serves as a precursor in the synthesis of compounds that exhibit these therapeutic effects, making it a valuable candidate for drug development aimed at pain management and inflammation reduction .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .
  • Animal Models : In vivo experiments using animal models have shown that the compound can effectively reduce tumor growth and improve survival rates when used in combination with other therapeutic agents .

Data Table

The following table summarizes key findings from recent studies on this compound:

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cell lines
In VivoReduces tumor growth in animal models
Enzyme InhibitionInhibits NAMPT and ROCK activity
PharmacologicalExhibits analgesic and anti-inflammatory effects

Properties

IUPAC Name

tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMMHVFSLJYZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204654-37-4
Record name tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate

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